molecular formula C23H15FN2O3S2 B12159574 (4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione

(4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione

Cat. No.: B12159574
M. Wt: 450.5 g/mol
InChI Key: VWYYSUICMCMCEK-UHFFFAOYSA-N
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Description

  • The compound’s IUPAC name is (4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione .
  • It belongs to the class of pyrrolidine-2,3-dione derivatives .
  • This compound exhibits interesting biological properties and has potential applications in various fields.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the , which combines a β-ketoester, an aldehyde, and ammonium acetate to form the pyrrole ring system.

      Reaction Conditions: The reaction typically occurs under , and the choice of solvents and catalysts can vary.

      Industrial Production: While there isn’t a large-scale industrial production method specifically for this compound, it can be synthesized in the lab using established procedures.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including , , and .

      Common Reagents and Conditions:

      Major Products: The specific products formed depend on the reaction conditions and reagents used.

  • Scientific Research Applications

      Chemistry: Researchers study this compound’s reactivity, stereochemistry, and synthetic applications.

      Biology: It may have , , or properties, making it relevant for drug discovery.

      Medicine: Investigations into its pharmacological effects could lead to potential drug candidates.

      Industry: Its unique structure might find applications in materials science or catalysis.

  • Mechanism of Action

    • The compound’s mechanism of action likely involves interactions with specific molecular targets .
    • Further research is needed to elucidate the exact pathways and receptors involved.
  • Comparison with Similar Compounds

    • Similar compounds include other pyrrolidine derivatives, benzothiazole-based molecules, and heterocyclic compounds.
    • Its uniqueness lies in the combination of the benzothiazole and pyrrolidine moieties.

    Remember that this compound’s detailed studies are ongoing, and its full potential is yet to be explored

    Properties

    Molecular Formula

    C23H15FN2O3S2

    Molecular Weight

    450.5 g/mol

    IUPAC Name

    1-(6-fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-2-(4-methylphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

    InChI

    InChI=1S/C23H15FN2O3S2/c1-12-4-6-13(7-5-12)19-18(20(27)16-3-2-10-30-16)21(28)22(29)26(19)23-25-15-9-8-14(24)11-17(15)31-23/h2-11,19,28H,1H3

    InChI Key

    VWYYSUICMCMCEK-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NC4=C(S3)C=C(C=C4)F)O)C(=O)C5=CC=CS5

    Origin of Product

    United States

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